4-Phenylthiophenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylthiophenol and its derivatives involves multiple steps, including halogenation, Negishi coupling, and the use of palladium catalysts. One notable method involves the synthesis of supercrowded 2,3,4,5-tetraferrocenylthiophene, which highlights the complexity and versatility in synthesizing thiophene derivatives through multi-step reactions, including Negishi ferrocenylation (Hildebrandt et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives reveals significant details about their chemical behavior and potential applications. Crystal structure and Hirshfeld surface analysis are crucial techniques for understanding the interactions and molecular geometry of such compounds. These analyses provide insights into the intermolecular interactions and the influence of substituents on the overall molecular architecture (Salian et al., 2018).
Chemical Reactions and Properties
4-Phenylthiophenol undergoes various chemical reactions, highlighting its reactivity and functional versatility. Its ability to participate in Suzuki–Miyaura reactions, for instance, underlines its utility in forming complex organic structures and its potential in materials science and organic electronics. The specific reactivity of thiophene derivatives can lead to the formation of structures with unique electronic and optical properties, which are crucial for applications in organic electronics (Hassan et al., 2012).
Physical Properties Analysis
The physical properties of 4-Phenylthiophenol derivatives, such as thermal stability, solubility, and phase behavior, are essential for their application in various fields. For example, the study of phenylthiophene-based liquid crystalline compounds reveals the impact of molecular structure on thermal and mesomorphic behaviors, indicating their potential use in liquid crystal displays and other photonic devices (Ahmed & Aboelnaga, 2021).
Chemical Properties Analysis
The chemical properties of 4-Phenylthiophenol, including its electron-donating and accepting capabilities, influence its role in synthesizing conjugated polymers and materials with desirable electrical and optical characteristics. The synthesis and study of polythiophene derivatives, for example, demonstrate the importance of thiophene units in adjusting the electronic properties of polymers for use in organic electronics and photovoltaics (Facchetti et al., 2004).
Scientific Research Applications
1. Semiconductor Applications
4-Phenylthiophenol and related compounds have been extensively studied in the context of semiconductor applications. For instance, compounds like diperfluorooctyl-substituted phenylene-thiophene oligomers exhibit n-type semiconductor properties, useful in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004). Similarly, 2,6-diarylnaphtho[1,8-bc:5,4-b'c']dithiophenes, with aryl groups including phenyl, demonstrate good performance in organic thin-film transistors (Takimiya et al., 2005).
2. Electrochemical Research
4-Phenylthiophenol derivatives are also significant in electrochemical studies. For example, the electrochemical transformation of 4-aminothiophenol (4-ATP) on gold electrodes in neutral solutions has been explored, offering insights into electrochemical mechanisms and surface interactions (Raj et al., 2001). This research is pivotal for understanding the electrochemical behavior of thiophene-based compounds.
3. Sensor Development
Thiophene derivatives including 4-Phenylthiophenol are used in developing sensors. A study focusing on the functionalization of 4-aminothiophenol on gold electrodes demonstrates its application in simultaneously determining dopamine and ascorbic acid, highlighting its potential in sensor technology (Zhang et al., 2004).
4. Material Science and Nanotechnology
In the field of materials science and nanotechnology, 4-Phenylthiophenol-related compounds are significant. For instance, the study of carbodithioate-containing oligo- and polythiophenes emphasizes their utility for the surface functionalization of semiconductor and metal nanoparticles, a crucial aspect in nanotechnology applications (Querner et al., 2006).
5. Organic Electronics
The synthesis of various polythiophene derivatives, including those related to 4-Phenylthiophenol, has implications for organic electronics, particularly in the development of polymer solar cells and electrochromic materials (Hou et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-phenylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHFFQFZQSNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375145 | |
Record name | 4-Phenylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthiophenol | |
CAS RN |
19813-90-2 | |
Record name | 4-Phenylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19813-90-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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